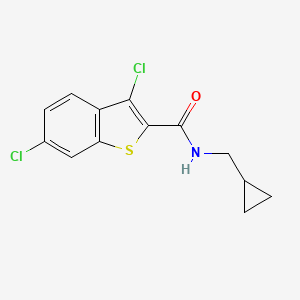
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions, a cyclopropylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated benzene derivative.
Amidation: The carboxamide group is introduced by reacting the chlorinated benzothiophene with cyclopropylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of oxidized benzothiophene derivatives.
Reduction: Formation of reduced benzothiophene derivatives.
科学的研究の応用
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,6-dichloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- 3,6-dichloro-N-cyclopropyl-N-(3-methylbutyl)pyridazin-4-amine
- 3,6-dichloro-N,N-bis(cyclopropylmethyl)-1,2,4-triazin-5-amine
Uniqueness
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures
特性
IUPAC Name |
3,6-dichloro-N-(cyclopropylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(5-8)18-12(11(9)15)13(17)16-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKWLDKIDKYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4912269.png)
![(5E)-1-(3-BROMOPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4912285.png)
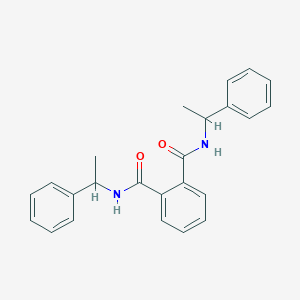
![8-(2,4-difluorobenzyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4912294.png)
![1-cyclohexyl-2-(pyren-1-ylmethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4912302.png)
![2,6-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4912312.png)

![4-({2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B4912326.png)
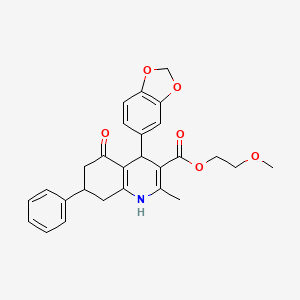
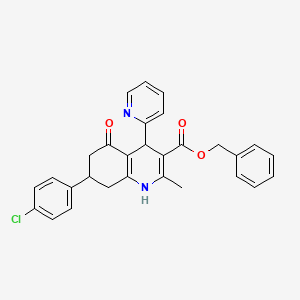
![[1-(7-fluoro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4912351.png)
![2-{[(4-methyl-2-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B4912360.png)
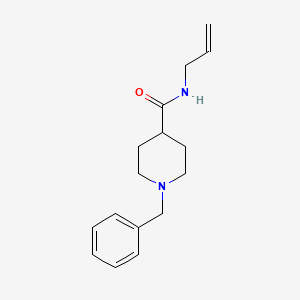
![diethyl [5-(4-nitrophenoxy)pentyl]malonate](/img/structure/B4912368.png)
